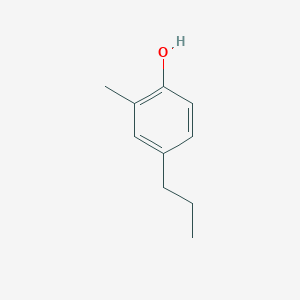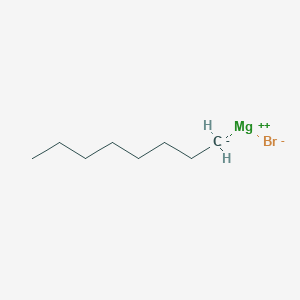![molecular formula C8H6N2O2 B097871 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-35-6](/img/structure/B97871.png)
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
概要
説明
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The pyrrolopyridine core structure is characterized by a pyridine ring fused to a pyrrole ring, which can be further functionalized at various positions to yield a wide array of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid. This method utilized an in situ generation of the 3-aminopyrrole derivative through regioselective decarboxylation . Another approach involved the synthesis of 1H-pyrazolo[3,4-b]pyridine using 2-chloronicotinic acid as a starting material, which underwent a series of reactions including reduction, oxidation, oximation, and cyclization to yield the desired product .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a fused pyrrole and pyridine ring. The structural development of these compounds, such as 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, has been studied for their selective agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). The structure-activity relationship (SAR) studies have indicated that the steric bulkiness of substituents on the pyrrolopyridine ring and the positioning of the distal hydrophobic tail are critical for biological activity .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide. Under different conditions, this reaction yielded a 3H-imidazo[4,5-b]pyridine derivative, demonstrating the versatility of reactions involving pyrrolopyridine derivatives . Additionally, the synthesis of 1H-pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acids involved a series of transformations starting from a furo[3,2-b]pyrrole derivative, showcasing the complex reactions that these compounds can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the substituents present on the core ring system. The diversity of substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridines, for instance, has been extensively analyzed, with over 300,000 derivatives described in the literature. These properties are crucial for their synthetic utility and their biomedical applications, which include a wide range of therapeutic areas . The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has also been determined to understand their packing and hydrogen bonding patterns, which are important for their chemical reactivity and interaction with biological targets .
科学的研究の応用
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[3,2-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Methods of Application/Experimental Procedures : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results/Outcomes : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Application as an Immunomodulator
- Scientific Field : Immunology
- Summary of the Application : 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application/Experimental Procedures : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[3,2-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results/Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application in Diabetes Treatment
- Scientific Field : Endocrinology
- Summary of the Application : Certain compounds of the 1H-pyrrolo[3,2-b]pyridine family have shown efficacy in reducing blood glucose levels . This makes them potential candidates for the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The compounds were found to be effective in reducing blood glucose levels, which could be beneficial in conditions like type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Cardiovascular Treatment
- Scientific Field : Cardiology
- Summary of the Application : Certain compounds of the 1H-pyrrolo[3,2-b]pyridine family have shown efficacy in reducing blood glucose levels . This makes them potential candidates for the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: cardiovascular diseases .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The compounds were found to be effective in reducing blood glucose levels, which could be beneficial in conditions like cardiovascular diseases .
将来の方向性
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQUFPZXCNYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626922 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
CAS RN |
17288-35-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

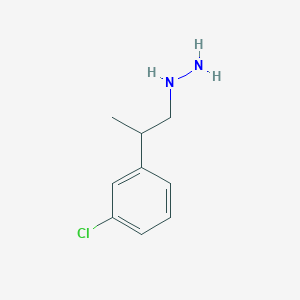
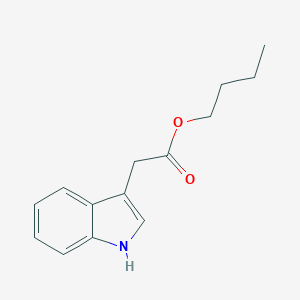
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
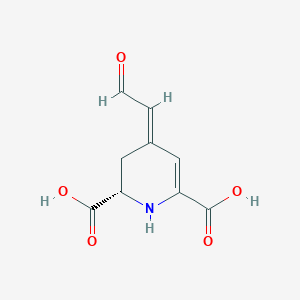
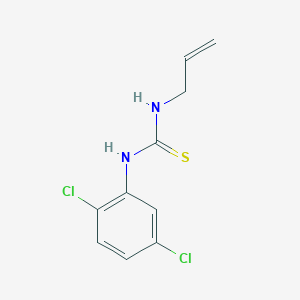
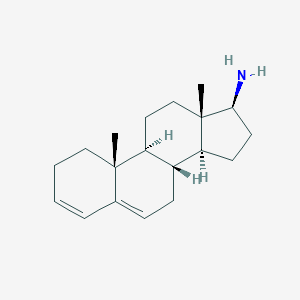
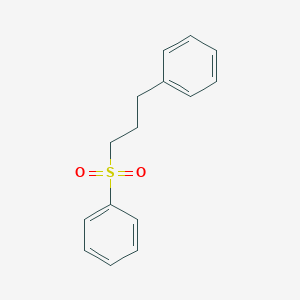
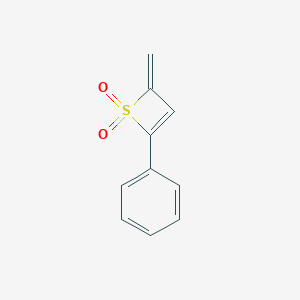
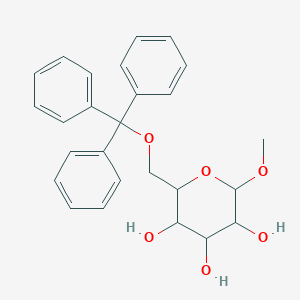

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
